N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-methylacetamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-methylacetamide (CAS: 933658-24-3) features a complex acetamide backbone with two critical substituents:
- Sulfone-containing tetrahydrothiophene moiety: The N-methylacetamide group is attached to a 1,1-dioxidotetrahydrothiophen-3-yl ring, a five-membered sulfone heterocycle known to enhance metabolic stability and solubility .
Properties
Molecular Formula |
C18H23NO7S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-methylacetamide |
InChI |
InChI=1S/C18H23NO7S/c1-18(2)8-14(21)17-13(20)6-12(7-15(17)26-18)25-9-16(22)19(3)11-4-5-27(23,24)10-11/h6-7,11,20H,4-5,8-10H2,1-3H3 |
InChI Key |
MNRWKMBKOWJYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)N(C)C3CCS(=O)(=O)C3)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog with Modified Chromen Substituent
Compound from :
- Structure: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide (CAS: 929812-45-3).
- Key Differences: Replaces the 5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen group with a 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen moiety. The ethoxyphenoxy substitution introduces bulkier aromaticity and ether linkages, which may alter lipophilicity and steric interactions compared to the target compound’s hydroxy-dimethyl chromen system .
Thiazolidinedione-Containing Acetamides ()
Example: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-phenylacetamide (Compound 3a).
- Structure: Features a thiazolidinedione (TZD) ring conjugated to the acetamide core, linked via a methoxyphenoxy group.
- Comparison :
- Bioactivity : TZD derivatives are associated with hypoglycemic activity via PPAR-γ agonism , whereas the target compound’s chromen-sulfone system lacks documented metabolic activity.
- Structural Motifs : The TZD group introduces a planar, electron-deficient system, contrasting with the fused chromen’s rigid bicyclic structure.
Thiazolidinone-Chromen Hybrids ()
Example : N-[2-(2-Hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-yl]-2-(4-{[2-(2-hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-ylcarbamoyl]-methyl}-2-oxo-2H-chromen-7-yloxy)-acetamide (5j).
- Structure: Combines thiazolidinone and chromen units via acetamide bridges.
- Comparison: The nitro and hydroxy groups on the phenyl rings may enhance redox activity or metal chelation, unlike the target compound’s dimethyl and hydroxy substituents .
Chloroacetamide Herbicides ()
Examples : Alachlor, Pretilachlor.
- Structure : Simple chloroacetamides with alkyl/aryl substituents.
- Comparison :
- The target compound’s chromen-sulfone system is structurally more complex than herbicidal chloroacetamides, which prioritize small aromatic/alkyl groups for plant membrane penetration .
- Bioactivity divergence: Herbicides target plant acetyl-CoA carboxylase, while the chromen-sulfone compound’s pharmacological targets (if any) are uncharacterized .
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